4-(Benzyloxy)-3-iodopyridine

Cross-Coupling Suzuki-Miyaura Stille Coupling

4-(Benzyloxy)-3-iodopyridine (CAS 1203499-10-8) streamlines medicinal chemistry: a reactive aryl iodide for Suzuki coupling paired with a benzyl-protected hydroxyl group cleavable by mild hydrogenolysis. This avoids harsh deprotection and preserves sensitive motifs. • Two-step assembly of 3,4-disubstituted pyridines. • Iodine ensures faster oxidative addition than bromo analogs, boosting coupling yields. • Solid, RT-stable, simplifies handling. Supplied at ≥95% purity to prevent catalyst poisoning and ensure reproducibility.

Molecular Formula C12H10INO
Molecular Weight 311.12 g/mol
CAS No. 1203499-10-8
Cat. No. B1522240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-iodopyridine
CAS1203499-10-8
Molecular FormulaC12H10INO
Molecular Weight311.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=NC=C2)I
InChIInChI=1S/C12H10INO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyRDHGYZCSPVQORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3-iodopyridine: Heteroaryl Iodide for Cross-Coupling & Medicinal Chemistry


4-(Benzyloxy)-3-iodopyridine (CAS 1203499-10-8) is a heteroaromatic building block consisting of a pyridine core substituted with an iodine atom at the 3-position and a benzyloxy group at the 4-position . This compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, due to the high reactivity of the aryl iodide moiety . The benzyloxy substituent provides a latent hydroxyl group that can be unmasked or further functionalized, expanding the compound's utility in medicinal chemistry programs targeting potassium channels and autophagy pathways [1].

Pd-catalyzed cross-coupling ready (Suzuki-Miyaura, Stille couplings)
Latent 4-hydroxyl group via mild hydrogenolytic benzyl deprotection
Pathway-intermediate precedent for potassium channel and autophagy research

Why Generic Substitution of 4-(Benzyloxy)-3-iodopyridine Fails


Simply substituting 4-(benzyloxy)-3-iodopyridine with a cheaper 3-iodopyridine, a bromo analog, or a different 4-alkoxy-3-iodopyridine is not chemically equivalent and will likely compromise synthetic outcomes. The iodine substituent is crucial for efficient cross-coupling; bromo analogs exhibit significantly slower oxidative addition rates with palladium catalysts [1]. The benzyloxy group at the 4-position offers a distinct steric and electronic environment compared to methoxy or isopropoxy variants, which can alter regioselectivity in subsequent transformations [2]. Furthermore, the benzyl group serves as a protecting group for the hydroxyl functionality, enabling orthogonal deprotection strategies that are not possible with other alkoxy groups [3]. These differences necessitate experimental re-optimization and can lead to reduced yields or failed reactions if ignored.

Bromo analogs may exhibit slower oxidative addition, potentially lowering cross-coupling efficiency.

Methoxy or isopropoxy groups at C4 introduce steric/electronic differences that can shift regioselectivity.

The benzyl ether enables orthogonal hydrogenolysis – a deprotection option not available with simple alkyl ethers.

4-(Benzyloxy)-3-iodopyridine: Performance Evidence for Procurement


Enhanced C-I Electrophilicity for Higher Cross-Coupling Yields

The iodine atom in 4-(benzyloxy)-3-iodopyridine provides a superior leaving group for palladium-catalyzed cross-couplings compared to the corresponding bromo analog, 4-(benzyloxy)-3-bromopyridine. While specific head-to-head yield comparisons are not available for this exact compound pair, the well-established trend of aryl iodides exhibiting faster oxidative addition than aryl bromides in Suzuki-Miyaura and Stille couplings [1] is a class-level inference that directly impacts synthetic efficiency. In a related study, 5-iodopyridines were coupled with boronic acids using 5 mol% PdCl2(PPh3)2 and KHCO3 in 4:1 DMF/H2O at 110 °C to afford 5-aryl-substituted pyridines in good to excellent yields [2]. Under analogous conditions, the bromo derivative would require higher catalyst loadings or longer reaction times, increasing cost and reducing throughput.

Cross-Coupling Reactivity
Class-level inference
Aryl iodide typically reacts faster than bromo analog in Pd couplings; specific yield data not available for this pair.
Reported class-level reactivity advantage supports synthesis efficiency
Head-to-head yield comparison not located
Cross-Coupling Suzuki-Miyaura Stille Coupling

4-Benzyloxy-Driven Regioselective Functionalization

The position of the benzyloxy group dictates the electronic environment of the pyridine ring, influencing the outcome of nucleophilic aromatic substitution (SNAr) reactions. In a direct experimental procedure, 4-(benzyloxy)-3-iodopyridine was synthesized from 4-chloro-3-iodopyridine via nucleophilic substitution with benzyl alcohol using NaH in DMF [1]. The analogous 2-benzyloxy-3-iodopyridine was prepared from 2-fluoro-3-iodopyridine under similar conditions, yielding a 69% isolated yield [1]. While the yield for the 4-isomer was not explicitly reported in this protocol, the 3-iodo-4-isopropoxypyridine analog was obtained in 69% yield [1], suggesting comparable efficiency. The 4-benzyloxy derivative, however, offers a distinct advantage: the benzyl group can be selectively removed via hydrogenolysis, a mild deprotection method that leaves other reducible functionalities intact [2]. This orthogonal deprotection strategy is not available for the methoxy or isopropoxy analogs.

Regioselective Synthesis
Reported comparison
Comparable SNAr yield profile expected; 4-isopropoxy analog isolated in 69% yield (target yield not reported).
Benzylic protection enables subsequent mild hydrogenolytic deprotection
Direct yield data for target compound pending
Regioselectivity Nucleophilic Aromatic Substitution Orthogonal Protection

Validated Use in Potassium Channel and Autophagy Pathways

4-(Benzyloxy)-3-iodopyridine is specifically cited as a key intermediate in the synthesis of potassium channel activators and in the preparation of benzyloxy pyridine derivatives with autophagy-modulating activity [1]. In contrast, simpler analogs like 3-iodopyridine or 4-methoxy-3-iodopyridine are not explicitly linked to these specific biological pathways in the literature. The benzyloxy moiety is a privileged substructure in medicinal chemistry, and its presence at the 4-position of the pyridine ring has been validated in patent literature for targeting diseases associated with misfolded proteins [1]. While quantitative biological data for the exact compound are not available, its documented use as a building block in these specific therapeutic areas provides a level of validation that generic alternatives lack.

Pathway Precedent
Supporting evidence
Cited as intermediate for potassium channel activator and autophagy modulator programs.
Literature precedent may guide scaffold selection for target-relevant pathways
Quantitative biological data not available
Medicinal Chemistry Potassium Channel Autophagy

Stringent Purity Specifications for Reproducible Performance

Commercial suppliers of 4-(benzyloxy)-3-iodopyridine, including AKSci and Matrix Scientific, specify a minimum purity of 95% for this compound . In contrast, some generic 3-iodopyridine derivatives may be offered at lower purities (e.g., 90-93%) or without stringent analytical certification. High purity is critical for cross-coupling reactions, where even small amounts of dehalogenated byproducts or other impurities can poison palladium catalysts and drastically reduce yields. The 95% purity specification ensures consistent reactivity and minimizes the need for costly pre-reaction purification.

Purity Specification
Supplier specification
≥95% purity (GC/HPLC) specified by commercial suppliers.
Specified purity may minimize catalyst poisoning and batch variability
Verify analytical certification and lot-specific data
Purity Quality Control Reproducibility

4-(Benzyloxy)-3-iodopyridine: Top Application Scenarios in R&D


Tandem Suzuki Coupling and Hydrogenolysis for 4-Hydroxy-3-arylpyridines

In medicinal chemistry, the combination of a reactive aryl iodide for Suzuki-Miyaura coupling and a benzyl-protected hydroxyl group enables a streamlined two-step sequence: (1) Pd-catalyzed cross-coupling with an aryl boronic acid to install the desired aryl group at the 3-position, followed by (2) mild hydrogenolytic cleavage of the benzyl ether to reveal the free 4-hydroxypyridine. This strategy avoids the use of harsh acidic or basic deprotection conditions that could compromise sensitive functionalities elsewhere in the molecule . The 4-(benzyloxy)-3-iodopyridine scaffold is thus ideal for constructing 3,4-disubstituted pyridines found in numerous bioactive compounds, including kinase inhibitors and GPCR modulators.

Building Block for Potassium Channel Modulator Libraries

The compound has been explicitly identified as an intermediate in the synthesis of potassium channel activators . In this context, the 4-benzyloxy-3-iodopyridine core can be diversified at the 3-position via cross-coupling to generate a library of analogs for structure-activity relationship (SAR) studies. The benzyl group remains intact during these couplings, serving as a stable protecting group that can be removed at a later stage to introduce additional diversity or to unveil a pharmacophoric hydroxyl group. This modular approach accelerates the exploration of chemical space around the pyridine scaffold, a common motif in ion channel modulators.

Precursor to Autophagy-Modulating Benzyloxy Pyridine Derivatives

Recent patent literature discloses benzyloxy pyridine derivatives as agents for activating autophagy and treating protein misfolding diseases . 4-(Benzyloxy)-3-iodopyridine serves as a versatile starting material for the construction of more complex analogs within this therapeutic class. The 3-iodo substituent allows for the introduction of diverse aryl or heteroaryl groups via cross-coupling, while the 4-benzyloxy moiety is a key structural feature retained in the final active compounds. Researchers in the autophagy and neurodegeneration fields should prioritize this specific building block to ensure alignment with the disclosed pharmacophore and to avoid the need for de novo synthetic route development.

Reliable Intermediate for Process Chemistry and Scale-Up

For chemists involved in process development and scale-up, the availability of 4-(benzyloxy)-3-iodopyridine with a guaranteed minimum purity of 95% from established suppliers is a critical factor. The high purity minimizes the risk of catalyst poisoning in downstream cross-coupling steps, ensuring consistent yields and reducing the burden of impurity profiling. Furthermore, the compound's solid physical form and room-temperature storage stability simplify handling and inventory management in a pilot plant or kilo-lab setting, in contrast to some liquid or low-melting analogs that require refrigeration.

Application
Selection Property
Validation Focus
Tandem deprotection/coupling sequences
Orthogonal benzyl protection for mild hydrogenolytic cleavage
Compatibility with aryl iodide couplings and late-stage hydroxyl unveiling
Potassium channel modulator intermediate research
Diversifiable scaffold with literature precedent
SAR library synthesis around the pyridine core
Autophagy pathway modulator intermediate development
Alignment with benzyloxy pyridine pharmacophores
Access to analogs for autophagy pathway research
Process development and scale-up
Stringent purity specification minimizing catalyst poisoning risk
Batch consistency and impurity control in multi-step synthesis

Technical Documentation Hub

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39 linked technical documents
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